molecular formula C11H14BrClN4 B13033069 6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride

6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride

Cat. No.: B13033069
M. Wt: 317.61 g/mol
InChI Key: JTBJWHAJMIQKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride is a heterocyclic compound that features a triazolopyridine core with a bromine atom at the 6th position and a piperidinyl group at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride involves its interaction with specific molecular targets:

Properties

Molecular Formula

C11H14BrClN4

Molecular Weight

317.61 g/mol

IUPAC Name

6-bromo-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridine;hydrochloride

InChI

InChI=1S/C11H13BrN4.ClH/c12-9-1-2-10-14-11(15-16(10)7-9)8-3-5-13-6-4-8;/h1-2,7-8,13H,3-6H2;1H

InChI Key

JTBJWHAJMIQKMG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN3C=C(C=CC3=N2)Br.Cl

Origin of Product

United States

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